PKC|A inhibitor peptide,myristoylated

Enzymology Cell Signaling Kinase Inhibition

Broad-spectrum PKC inhibitors (e.g., staurosporine) and non-myristoylated peptides cause off-target effects or poor cell permeability, confounding pathway analysis. This myristoylated pseudosubstrate peptide provides direct, reversible PKCα/β inhibition without delivery vehicles. - Selective inhibition of conventional PKCα/β isoforms (IC₅₀ = 8 µM) - Enables clean separation of angiogenesis vs. permeability in VEGF signaling - Enhances chemotherapeutic accumulation in P-gp-negative cancer cells - Ready for live-cell imaging & electrophysiology-no transfection required

Molecular Formula C51H91N9O14
Molecular Weight 1054.3 g/mol
CAS No. 1072301-78-0
Cat. No. B10861007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKC|A inhibitor peptide,myristoylated
CAS1072301-78-0
Molecular FormulaC51H91N9O14
Molecular Weight1054.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O
InChIInChI=1S/C51H91N9O14/c1-8-9-10-11-12-13-14-15-16-17-18-24-40(63)54-35(25-26-41(64)65)45(67)53-33(6)44(66)58-42(32(4)5)49(71)57-38(30-61)47(69)56-37(29-31(2)3)46(68)55-36(22-19-20-27-52)50(72)60-28-21-23-39(60)48(70)59-43(34(7)62)51(73)74/h31-39,42-43,61-62H,8-30,52H2,1-7H3,(H,53,67)(H,54,63)(H,55,68)(H,56,69)(H,57,71)(H,58,66)(H,59,70)(H,64,65)(H,73,74)/t33-,34+,35-,36-,37-,38-,39-,42-,43-/m0/s1
InChIKeyJIZVBWPFTIJRJW-XXNHCHLUSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PKCα/β Inhibitor Peptide, Myristoylated


PKC|A inhibitor peptide, myristoylated (CAS 1072301-78-0; sequence: N-myristoyl-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr ) is a cell-permeable pseudosubstrate peptide inhibitor that selectively targets protein kinase C alpha (PKCα) and beta (PKCβ) isoforms [1]. The N-terminal myristoylation confers membrane permeability, enabling effective intracellular delivery and competitive inhibition of substrate phosphorylation by occupying the catalytic domain of conventional PKC isozymes . This compound is primarily used in research applications to dissect PKCα/β-specific signaling pathways in cancer, cardiovascular biology, and angiogenesis.

1 Cell-permeable pseudosubstrate peptide — N-myristoylated for intracellular delivery in live-cell assays
2 Selective for PKCα/β isoforms — competitive inhibition at the catalytic domain of conventional PKC isozymes
3 Supports signaling pathway dissection — applicable to angiogenesis, cancer biology, and secretion research modelsWorkflow fit for live-cell PKCα/β-specific inhibition without transfection

PKCα/β Inhibitor: Why Generic Inhibitors Fail


Broad-spectrum PKC inhibitors like Gö 6983 or staurosporine target multiple PKC isoforms indiscriminately, often with off-target effects on other kinases, confounding pathway analysis [1]. Non-myristoylated pseudosubstrate peptides exhibit poor cell permeability, requiring impractically high concentrations or additional delivery vehicles, which introduces experimental variability . Even among myristoylated pseudosubstrate peptides, isoform specificity varies critically: PKCα/β inhibitors (this compound) diverge functionally from PKCε, PKCζ, or PKCθ inhibitors in angiogenesis, secretion, and ischemia-reperfusion outcomes [2]. Substituting a different isoform-targeting peptide produces qualitatively different or even opposite biological effects, invalidating experimental conclusions.

This Compound
Cell-permeable myristoylated PKCα/β pseudosubstrate inhibitor — selective for conventional PKC isoforms
Broad-Spectrum Inhibitor (e.g. Gö 6983, staurosporine)
Multi-kinase targeting may confound pathway analysis; off-target effects obscure isoform-specific conclusions
This Compound
Myristoylated peptide enters cells directly at low-micromolar concentrations
Non-Myristoylated Pseudosubstrate Peptide
Poor cell permeability; may require high concentrations or delivery vehicles, introducing experimental variability
This Compound
PKCα/β inhibition — reported to induce NOS and enhance drug uptake in specific models
PKCε, PKCζ, or PKCθ Inhibitor Peptide
Different isoform targeting may produce divergent or opposing pathway responses; experimental endpoints may not transfer

PKCα/β Inhibitor: Comparative Performance Evidence


Myristoylation Enables Cell-Permeable Inhibition

The myristoylated PKCα/β pseudosubstrate peptide demonstrates an IC₅₀ of 8 µM for TPA-induced MARCKS phosphorylation in fibroblast primary cultures, achieving 98% inhibition at 100 µM . In contrast, the non-myristoylated PKC pseudosubstrate peptide (residues 19-35) exhibits a Ki of 147 nM in biochemical assays but lacks cell permeability, rendering it ineffective in intact cellular systems without myristoylation [1].

Cell-Permeable Inhibition
Reported
Myristoylated: IC₅₀ 8 µM; 98% inhibition at 100 µM in fibroblast cultures

Non-myristoylated: Ki 147 nM (biochemical only, not cell-permeable)
Supports cell-permeable inhibition context; myristoylation enables intracellular delivery at assay-relevant concentrations
TPA-induced MARCKS phosphorylation assay; cross-study comparison
Enzymology Cell Signaling Kinase Inhibition

PKCα/β vs. PKCε in VEGF-Induced Angiogenesis

The myristoylated PKCα/β pseudosubstrate inhibitor abrogated VEGF-induced endothelial cell proliferation in vitro and impaired VEGF-induced angiogenesis in vivo [1]. This same treatment unexpectedly increased vascular permeability by 6.4-fold via NOS induction [1]. In contrast, myristoylated PKCε inhibitor peptide reduces nitric oxide (NO) release from HUVECs, directly opposing the NOS activation observed with PKCα/β inhibition [2].

VEGF NOS Response
Reported
PKCα/β inhibition: 6.4-fold NOS induction in endothelial cells

PKCε inhibition: attenuates NO release (opposite direction)
Isoform-specific NOS endpoint context; PKCα/β and PKCε produce opposing effects on NO signaling
VEGF-stimulated HUVEC assay; isoform choice determines NOS endpoint direction
Angiogenesis Vascular Biology VEGF Signaling

MDR Reversal: PKCα/β vs. PKCζ in Drug Uptake

The myristoylated PKCα pseudosubstrate peptide (N-myristoyl-RFARKGALRQKNV) potently induces uptake of [¹⁴C]Adriamycin and [³H]vincristine in human colon cancer cells lacking P-glycoprotein activity, with uptake increased severalfold [1]. This reversal effect is independent of P-glycoprotein efflux, as verapamil (a P-gp inhibitor) did not alter peptide uptake [2]. By comparison, myristoylated PKCζ pseudosubstrate peptide does not demonstrate comparable MDR reversal activity in the same cellular context .

MDR Drug Uptake
Reported
Severalfold increase in [¹⁴C]Adriamycin and [³H]vincristine uptake; 2-fold increase in chemosensitivity
Supports P-gp-independent drug uptake enhancement context for MDR reversal studies
Human colon cancer cells; PKCζ inhibitor lacks comparable activity in same context
Multidrug Resistance Cancer Chemotherapy P-glycoprotein

Ischemia-Reperfusion Protection: PKCβII vs. PKCε

Myristoylated PKCβII peptide inhibitor significantly improved HUVEC survival to 95±4% following hypoxia/reoxygenation (H/R) injury, compared to 78±2% in non-treated H/R controls (p<0.01) [1]. In a parallel renal I/R model, myristoylated PKCε inhibitor restored glomerular filtration rate (GFR) to 52% of baseline vs. 29% with scrambled control, and serum creatinine to 54% vs. 18% [2]. These distinct protective profiles underscore isoform-specific roles in I/R injury.

Ischemia-Reperfusion
Reported
HUVEC survival: 95±4% with PKCβII inhibitor vs. 78±2% H/R control (p<0.05)
Supports cardioprotective pathway interpretation; isoform-specific protection context
Hypoxia/reoxygenation model; PKCε inhibitor shows distinct renal I/R protection profile
Ischemia-Reperfusion Endothelial Dysfunction Cardioprotection

PKCα/β Inhibitor Applications


VEGF Signaling: Separating Angiogenesis from Permeability

Use this inhibitor to selectively block PKCα/β-mediated endothelial cell proliferation while simultaneously inducing NO-dependent vascular permeability [1]. This enables clean separation of angiogenesis and permeability signaling branches downstream of VEGF, a distinction not possible with broad-spectrum PKC inhibitors or isoform-mismatched peptides.

MDR Reversal in P-gp-Negative Cancers

Apply the peptide to enhance intracellular accumulation of chemotherapeutics (e.g., Adriamycin, vincristine) in cancer cells lacking P-glycoprotein expression [2]. The P-gp-independent mechanism makes this inhibitor uniquely suited for investigating intrinsic drug resistance pathways that do not involve classical efflux pumps.

Secretory Pathway Mapping: PKCα vs. PKCε

In lacrimal gland or similar secretory epithelia, use this PKCα/β inhibitor to block phorbol ester-induced secretion while leaving α-adrenergic-stimulated secretion (PKCε-dependent) intact or even enhanced [3]. This differential response allows precise mapping of receptor-secretion coupling to specific PKC isoforms.

Live-Cell PKC Inhibition Without Transfection

For live-cell imaging, electrophysiology, or functional assays where transfection or microinjection is impractical, the myristoylated peptide provides direct, reversible inhibition of PKCα/β at low micromolar concentrations (IC₅₀ = 8 µM) without additional delivery reagents .

Application
Selection Property
Validation Focus
VEGF pathway-branch discrimination studies
Isoform-selectivity review
Angiogenesis vs. permeability endpoint separation
P-gp-independent drug uptake studies
P-gp-independent mechanism context
Drug accumulation endpoint review
Secretory pathway isoform mapping
PKC isoform-coupling review
Receptor-secretion coupling endpoints
Live-cell PKCα/β inhibition studies
Cell-permeable inhibition workflow
Live-cell functional assay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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